molecular formula C12H16O2 B7778460 1-(2-Methoxyphenyl)pentan-1-one CAS No. 20359-54-0

1-(2-Methoxyphenyl)pentan-1-one

Cat. No. B7778460
CAS RN: 20359-54-0
M. Wt: 192.25 g/mol
InChI Key: BDXUPRHNPQNYBK-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)pentan-1-one is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methoxyphenyl)pentan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyphenyl)pentan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Studies :

    • Selective Formation of Pentan-3-one : A study discussed the formation of pentan-3-one from carbon monoxide and ethene in methanol using rhodium complexes, suggesting a mechanism involving hydroxycarbene and η2-3-oxopentyl derivatives (Robertson et al., 2000).
    • Unexpected Intramolecular Cyclization : Another research described the cyclization of a related compound yielding a highly substituted tetrahydropyran under mild conditions (Gupta et al., 2007).
    • Crystal Structure Analysis : The crystal structure of related compounds was characterized, highlighting the molecular arrangement and potential for forming complex structures (Wu, 2013).
  • Thermal Decomposition and Kinetics :

    • Thermal Decomposition of Chalcones : A study on the thermal decomposition of chalcone derivatives related to 1-(2-Methoxyphenyl)pentan-1-one revealed insights into their stability and decomposition mechanisms (Manikandan et al., 2016).
  • Biological and Pharmaceutical Applications :

    • Differentiation-Inducing Factors in Cellular Models : Research identified differentiation-inducing factors in the cellular slime mould, which are structurally similar to 1-(2-Methoxyphenyl)pentan-1-one, suggesting a new class of effector molecules (Morris et al., 1988).
    • Anti-Leukemic Agents : Another study found that analogues of 1-(2-Methoxyphenyl)pentan-1-one, like DIF-3, exhibited potent anti-leukemic properties in human leukemia cells, indicating its potential in cancer treatment (Kubohara, 1999).
  • Polymorph Studies :

    • New Polymorph of a Related Compound : A study identified a new polymorph of a compound similar to 1-(2-Methoxyphenyl)pentan-1-one, contributing to the understanding of its crystalline forms and stability (Lopes et al., 2017).

properties

IUPAC Name

1-(2-methoxyphenyl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-4-8-11(13)10-7-5-6-9-12(10)14-2/h5-7,9H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXUPRHNPQNYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402334
Record name 1-(2-methoxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)pentan-1-one

CAS RN

20359-54-0
Record name 1-(2-methoxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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